molecular formula C10H10ClNO B14741382 N-(4-chlorophenyl)but-2-enamide CAS No. 6090-82-0

N-(4-chlorophenyl)but-2-enamide

Cat. No.: B14741382
CAS No.: 6090-82-0
M. Wt: 195.64 g/mol
InChI Key: VFNMJEPPOGYBMQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)but-2-enamide: is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Synthesis from Amides: One common method involves the oxidative desaturation of amides.

    Electrophilic Activation of Amides: Another method employs the combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride.

Industrial Production Methods: Industrial production methods for N-(4-chlorophenyl)but-2-enamide typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include β-halogenated enamides and other substituted enamides, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: N-(4-chlorophenyl)but-2-enamide is used as a versatile synthon in organic synthesis. It serves as a building block for the synthesis of more complex molecules .

Biology and Medicine: The compound has been studied for its potential biological activities, including analgesic and antimicrobial properties . It is also of interest in the development of new pharmaceuticals due to its structural features.

Industry: In the industrial sector, this compound is used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)but-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound’s enamide structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .

Comparison with Similar Compounds

Uniqueness: N-(4-chlorophenyl)but-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its longer carbon chain compared to similar compounds may influence its physical properties and interactions in biological systems.

Properties

CAS No.

6090-82-0

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

N-(4-chlorophenyl)but-2-enamide

InChI

InChI=1S/C10H10ClNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h2-7H,1H3,(H,12,13)

InChI Key

VFNMJEPPOGYBMQ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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